molecular formula C6H8O3 B14345207 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- CAS No. 101822-09-7

1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene-

Cat. No.: B14345207
CAS No.: 101822-09-7
M. Wt: 128.13 g/mol
InChI Key: JWFFCQDHGQWOCO-UHFFFAOYSA-N
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Description

1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- is a heterocyclic organic compound with the molecular formula C6H8O3 It is a derivative of dioxolane, characterized by the presence of a methylene group at the 5-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- can be synthesized via the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ketene acetal intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group at the 5-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-4-one, 2,2-dimethyl-5-methylene- is unique due to the presence of the methylene group at the 5-position, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

101822-09-7

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2,2-dimethyl-5-methylidene-1,3-dioxolan-4-one

InChI

InChI=1S/C6H8O3/c1-4-5(7)9-6(2,3)8-4/h1H2,2-3H3

InChI Key

JWFFCQDHGQWOCO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=C)C(=O)O1)C

Origin of Product

United States

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